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Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

Cat. No.: B1266075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(1,3-Benzothiazol-2-yl)phenol, a molecule of interest in medicinal chemistry and
materials science. The information presented herein has been compiled from various analytical
sources to facilitate compound identification, characterization, and further research.

Compound lIdentification

IUPAC Name 4-(1,3-Benzothiazol-2-yl)phenol
2-(4-Hydroxyphenyl)benzothiazole, p-

Synonyms )
(Benzothiazol-2-yl)phenol

CAS Number 6265-55-0

Molecular Formula C13H9aNOS

Molecular Weight 227.28 g/mol

Exact Mass 227.040485 u

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-(1,3-Benzothiazol-2-yl)phenol.
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'H NMR Spectroscopy

Table 1: *H NMR Chemical Shift Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.95 S 1H Ar-OH
8.05 d 1H Ar-H (Benzothiazole)
Ar-H (Phenol, ortho to
7.92 d 2H
C-S)
7.89 d 1H Ar-H (Benzothiazole)
7.49 t 1H Ar-H (Benzothiazole)
7.38 t 1H Ar-H (Benzothiazole)
Ar-H (Phenol, meta to
6.95 d 2H
C-S)
Solvent: DMSO-de
3C NMR Spectroscopy
Table 2: 13C NMR Chemical Shift Data
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Chemical Shift (6) ppm

Assignment

167.9 C=N (Benzothiazole)

159.5 C-OH (Phenol)

153.9 Ar-C (Benzothiazole, fused)
134.7 Ar-C (Benzothiazole, fused)
129.7 Ar-CH (Phenol, ortho to C-S)
126.9 Ar-CH (Benzothiazole)
125.1 Ar-CH (Benzothiazole)
124.0 Ar-C (Phenol, ipso to Benzothiazole)
122.5 Ar-CH (Benzothiazole)
121.9 Ar-CH (Benzothiazole)
116.3 Ar-CH (Phenol, meta to C-S)

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm~—2)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (Phenolic)
3100-3000 Medium Aromatic C-H stretch
1615 Strong C=N stretch (Benzothiazole)

1590, 1490, 1450

Medium-Strong

Aromatic C=C stretching

1280 Strong C-O stretch (Phenolic)
p-disubstituted benzene C-H
835 Strong
bend
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

miz Relative Intensity (%) Assighment

227 100 [M]* (Molecular lon)
199 - [M - COJ*

198 - [M - CHOJ*

135 - [C7HsNS]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

A sample of 4-(1,3-Benzothiazol-2-yl)phenol was dissolved in deuterated dimethyl sulfoxide
(DMSO-de). *H and 3C NMR spectra were recorded on a 400 MHz spectrometer. Chemical
shifts () are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin
pellet. The spectrum was recorded in the range of 4000-400 cm™1,

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample was introduced into the GC, and the resulting fragments were analyzed by
the mass spectrometer. The electron ionization (ElI) method was used.

Workflow and Data Interpretation
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The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of a chemical compound like 4-(1,3-Benzothiazol-2-yl)phenol.

Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with 4-(1,3-
Benzothiazol-2-yl)phenol. The provided data and protocols are intended to support the
seamless identification and characterization of this compound in various research and
development settings.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(1,3-Benzothiazol-2-
yl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266075#spectroscopic-data-nmr-ir-mass-of-4-1-3-
benzothiazol-2-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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